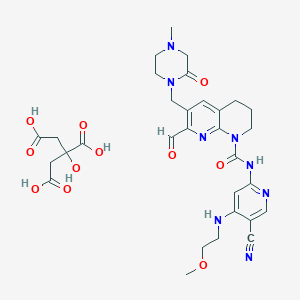

Roblitinib citrate

Description

Overview of Fibroblast Growth Factor Receptor Family and Signaling Cascades

The Fibroblast Growth Factor Receptor (FGFR) family is a group of four highly conserved transmembrane receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4. aacrjournals.orgfrontiersin.org These receptors are crucial in regulating a multitude of cellular processes. aacrjournals.orgbiologists.com Dysregulation of the FGF/FGFR signaling axis has been implicated in the development of various cancers. aacrjournals.orgmdpi.com

The four FGFR subtypes (FGFR1-4) share significant structural similarity, with sequence identities ranging from 56% to 71%. frontiersin.orgnih.gov They all possess an extracellular domain with three immunoglobulin (Ig)-like domains (D1, D2, and D3), a single transmembrane helix, and an intracellular tyrosine kinase domain. nih.govebi.ac.ukmdpi.com An acidic, serine-rich region known as the "acid box" is located between the IgI and IgII domains. aacrjournals.orgebi.ac.uk The kinase domains of FGFRs are also highly homologous. nih.gov Despite this homology, there are key differences that allow for the development of selective inhibitors. For instance, FGFR4 has a unique cysteine residue (C552) that is not present in FGFR1-3, which has been a key feature for designing selective inhibitors like roblitinib (B610542). nih.gov There is also a fifth member of the family, FGFR5 or FGFRL1, which lacks an intracellular kinase domain and is thought to act as a negative regulator. mdpi.comfrontiersin.org

FGFRs are activated by the binding of Fibroblast Growth Factors (FGFs). The human FGF family consists of 22 members, 18 of which are known to signal through FGFRs. mdpi.comnih.gov The binding of an FGF ligand to the extracellular domain of an FGFR, a process that requires the presence of heparan sulfate (B86663) proteoglycans (HSPGs) as cofactors for paracrine FGFs, induces receptor dimerization. mdpi.comresearchgate.netnih.gov This dimerization brings the intracellular kinase domains into close proximity, facilitating their trans-autophosphorylation. mdpi.comportlandpress.com This phosphorylation event activates the kinase domains, which then trigger downstream intracellular signaling pathways. mdpi.comresearchgate.net Some research suggests that FGFRs may exist as pre-formed dimers and that ligand binding induces a conformational change that leads to activation. portlandpress.comnih.gov

Once activated, FGFRs initiate several downstream signaling cascades, with two of the most prominent being the RAS-MAPK-ERK and the PI3K-AKT pathways. nih.govmdpi.comresearchgate.net The activation of these pathways is often mediated by the phosphorylation of an adaptor protein called FGFR substrate 2 (FRS2). nih.govmdpi.com Phosphorylated FRS2 recruits other proteins, such as GRB2, which in turn activates the RAS-MAPK pathway. nih.govmdpi.com This pathway is critical in regulating cell proliferation and differentiation. researchgate.netmdpi.com

The PI3K-AKT pathway is also activated downstream of FRS2 and plays a vital role in cell survival, growth, and metabolism. nih.govmdpi.commdpi.com Dysregulation of both the RAS-MAPK-ERK and PI3K-AKT pathways is a common feature in many cancers. researchgate.netnih.gov

Biological Functions of FGFR4

FGFR4 is involved in a diverse range of biological processes, from embryonic development to adult metabolic homeostasis. frontiersin.orgbiorxiv.org Its signaling is crucial for the normal function of various tissues.

Like other members of the FGFR family, FGFR4 plays a significant role in regulating fundamental cellular activities such as cell proliferation, differentiation, and angiogenesis (the formation of new blood vessels). nih.govspandidos-publications.comoncotarget.com The FGF19-FGFR4 signaling axis, in particular, has been shown to be involved in these processes. frontiersin.org Aberrant activation of FGFR4 can lead to uncontrolled cell growth and survival, contributing to tumor progression. nih.govindigobiosciences.compatsnap.com Consequently, inhibiting FGFR4 with molecules like roblitinib can suppress the proliferation of cancer cells that are dependent on this pathway. medkoo.combiorbyt.comnih.gov

FGFR4 is a key regulator of metabolic processes, particularly in the liver. diabetesjournals.org The FGF19-FGFR4 signaling pathway plays a central role in the regulation of bile acid synthesis. mdpi.comnih.govaging-us.com FGF19, which is produced in the intestine in response to bile acids, travels to the liver and activates FGFR4, which in turn suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. mdpi.comaging-us.com This creates a negative feedback loop that maintains bile acid homeostasis.

In addition to bile acid metabolism, FGFR4 is also involved in the regulation of lipid and glucose metabolism. diabetesjournals.orgnih.gov Studies have shown that FGFR4 plays a role in maintaining normal lipid and glucose levels. diabetesjournals.orgaging-us.com Dysregulation of FGFR4 signaling has been linked to metabolic disorders such as hyperlipidemia and insulin (B600854) resistance. diabetesjournals.orgaging-us.com

Research on Roblitinib (FGF401)

Pathological Significance of Dysregulated FGFR4 Signaling in Disease Contexts

Dysregulation of FGFR4 signaling has been implicated in a range of diseases, most notably in cancer and metabolic disorders. nih.govpatsnap.com Aberrant activation of this pathway, often through overexpression of FGFR4 or its ligand FGF19, can act as an oncogenic driver, promoting tumor development, progression, and resistance to therapy. nih.govfrontiersin.org

In the context of cancer, heightened FGFR4 signaling is associated with several malignancies, including hepatocellular carcinoma (HCC), breast cancer, colorectal cancer, and rhabdomyosarcoma. nih.govnih.gov In HCC, the FGF19-FGFR4 axis is a well-documented oncogenic driver, linked to tumor progression, metastasis, and poor patient survival. frontiersin.orgnih.govnih.gov Studies have shown that FGFR4 is required for FGF19-mediated liver tumorigenesis. plos.org In breast cancer, particularly in endocrine-resistant and triple-negative subtypes, FGFR4 overexpression is associated with tumor progression and survival. nih.govnih.govroyalsocietypublishing.org Similarly, in colorectal cancer, activated FGFR4 signaling promotes tumorigenesis, invasion, and cell survival. plos.org

The mechanisms by which dysregulated FGFR4 signaling contributes to cancer are multifaceted. Activation of FGFR4 can trigger several downstream pathways, including the Ras-Raf-MAPK and PI3K-AKT signaling cascades, which are critical for cell proliferation and survival. frontiersin.orgnih.gov Furthermore, the FGF19-FGFR4 axis can promote epithelial-mesenchymal transition (EMT), a process that enhances the migratory and invasive capabilities of cancer cells. frontiersin.org

Beyond cancer, aberrant FGFR4 signaling is also linked to metabolic diseases. patsnap.com While FGFR4 plays a role in maintaining normal lipid and glucose homeostasis, its dysregulation can contribute to conditions like non-alcoholic fatty liver disease (NAFLD). diabetesjournals.orgoup.com Paradoxically, while FGFR4 activity helps prevent systemic hyperlipidemia, it can also underlie the development of fatty liver in the context of a high-fat diet. diabetesjournals.org There is also emerging evidence suggesting a role for FGFR4 signaling in inflammatory conditions such as inflammatory bowel disease (IBD). nih.gov

The pathological consequences of dysregulated FGFR4 signaling are summarized in the table below:

| Disease Context | Pathological Role of Dysregulated FGFR4 Signaling | Key Downstream Pathways Involved | References |

| Hepatocellular Carcinoma (HCC) | Oncogenic driver, promotes tumor progression, metastasis, and poor survival. | Ras-Raf-MAPK, PI3K-AKT | frontiersin.orgnih.govnih.govamegroups.org |

| Breast Cancer | Promotes tumor progression and survival, associated with endocrine resistance. | PI3K/AKT | nih.govnih.govroyalsocietypublishing.org |

| Colorectal Cancer | Promotes tumorigenesis, invasion, and cell survival; induces EMT. | SRC, ERK1/2, AKT | nih.govplos.org |

| Metabolic Diseases (e.g., NAFLD) | Contributes to the development of fatty liver under high-fat conditions. | Not explicitly detailed | patsnap.comdiabetesjournals.orgoup.com |

| Inflammatory Bowel Disease (IBD) | Potential role in macrophage polarization and pathogenesis. | NF-κB-pentraxin3 (PTX3) | nih.gov |

Given its significant role in various pathologies, FGFR4 has emerged as a promising therapeutic target. nih.govplos.org The development of specific inhibitors that can modulate FGFR4 activity holds potential for the treatment of cancers and metabolic disorders driven by this signaling pathway. frontiersin.orgpatsnap.com

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

1708971-60-1 |

|---|---|

Formule moléculaire |

C31H38N8O11 |

Poids moléculaire |

698.7 g/mol |

Nom IUPAC |

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C25H30N8O4.C6H8O7/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clé InChI |

PQMNMOKXXAMVFR-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Discovery and Preclinical Characterization of Roblitinib Citrate Fgf401

Historical Landscape of FGFR4 Inhibitor Identification and Development

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, migration, and angiogenesis. researchgate.net Aberrant FGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. mdpi.comfrontiersin.org Specifically, the FGF19 signaling pathway through the FGFR4/β-klotho receptor complex was identified as a key driver of growth and survival in a subset of hepatocellular carcinomas. blogspot.comnih.govnovartis.com This provided a strong rationale for developing inhibitors that could selectively target FGFR4. aacrjournals.org

Early efforts in developing FGFR inhibitors often resulted in multi-target or pan-FGFR inhibitors that targeted the highly conserved ATP-binding site across the FGFR family. researchgate.netmdpi.com While showing some clinical benefit, these non-selective inhibitors were associated with toxicities related to the inhibition of other kinases, particularly other FGFR family members. researchgate.net For instance, inhibition of FGFR1 can disrupt FGF23-mediated phosphate (B84403) homeostasis, leading to hyperphosphatemia, a dose-limiting side effect that can reduce clinical efficacy. chemrxiv.org The primary challenge, therefore, was to develop an inhibitor with high selectivity for FGFR4, sparing FGFR1, FGFR2, and FGFR3 to achieve a better therapeutic window. chemrxiv.orgpnas.org This need for isoform-selectivity drove the search for unique structural features within the FGFR4 kinase domain that could be exploited for targeted drug design. chemrxiv.orgacs.org

Rational Design and Synthesis Approaches for Roblitinib (B610542) Citrate (B86180)

The development of Roblitinib was underpinned by a rational, structure-based design strategy. researchgate.net This approach focused on exploiting a unique feature of the FGFR4 kinase domain to achieve the desired selectivity that had eluded earlier pan-FGFR inhibitors. blogspot.comnovartis.com

The journey to Roblitinib began with hit-finding activities that included high-throughput screening and other unbiased approaches. frontiersin.orgnih.gov These efforts identified a promising hit series known as the 2-formylquinoline amides. researchgate.netblogspot.comnih.gov This series was notable for its high selectivity for FGFR4. nih.gov The key to its mechanism was an aldehyde group that forms a reversible-covalent interaction, specifically a hemithioacetal, with a cysteine residue in the FGFR4 binding site. researchgate.netnovartis.comlarvol.com

Starting from this 2-formylquinoline amide hit, researchers employed a lead optimization strategy involving scaffold morphing. researchgate.netnih.gov This process led to the exploration of 2-formylpyridine ureas (2-FPUs), which demonstrated improved potency and better physicochemical properties compared to the initial hit series. nih.gov Further extensive optimization of these scaffolds, focusing on improving metabolic stability, solubility, and FGFR4 potency, ultimately resulted in the identification of Roblitinib as the clinical candidate. researchgate.netnih.govnovartis.comlarvol.com

The cornerstone of Roblitinib's selective design was the identification of a unique amino acid within the FGFR4 ATP-binding site. researchgate.net A kinome-wide sequence alignment revealed a poorly conserved cysteine residue at position 552 (Cys552), located in the hinge region, two positions away from the gatekeeper residue. blogspot.comnih.govnovartis.com This cysteine is unique to FGFR4 among the four FGFR paralogs, providing an ideal "selectivity handle." aacrjournals.orgpnas.org

Rational design strategies were then centered on targeting this specific Cys552 residue. researchgate.netnih.gov The aldehyde functional group on the Roblitinib scaffold was designed to act as a "warhead" that specifically and reversibly reacts with the thiol group of Cys552. researchgate.netnovartis.com This reversible-covalent mechanism allows for potent inhibition of FGFR4 while avoiding permanent off-target binding, a strategy that has become increasingly common in the design of selective kinase inhibitors. nih.gov By focusing on this non-conserved cysteine, Roblitinib was engineered to have minimal activity against FGFR1, FGFR2, and FGFR3, which lack a cysteine at the analogous position. pnas.org

Preclinical Optimization for Enhanced FGFR4 Potency and Selectivity

During preclinical development, Roblitinib was rigorously tested to confirm its potency and selectivity. In kinase biochemical assays, Roblitinib (FGF401) demonstrated a half-maximal inhibitory concentration (IC50) of 1.9 to 2.4 nM for FGFR4. researchgate.net Crucially, it exhibited over 1000-fold selectivity against all other kinases tested, including the other members of the FGFR family (FGFR1, 2, and 3). researchgate.net This high degree of selectivity is a direct result of its unique reversible-covalent binding mechanism to the Cys552 residue, which is absent in the other FGFR isoforms. researchgate.netpnas.org

The potent and selective activity of Roblitinib was further confirmed in cellular assays. It effectively inhibited the proliferation of human hepatocellular carcinoma cell lines that have high FGFR4 expression and are dependent on the FGF19/FGFR4 signaling pathway, such as Hep3B, HUH7, and JHH7, with IC50 values in the low nanomolar range. medchemexpress.com In contrast, it showed no significant activity against cell lines lacking high FGFR4 expression. medchemexpress.com These preclinical data established Roblitinib as a first-in-class, highly selective, and potent FGFR4 inhibitor, validating the rational design strategy employed for its discovery. researchgate.netresearchgate.net

Interactive Data Table: Kinase Inhibitory Activity of Roblitinib (FGF401) IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates higher potency.

| Kinase Target | IC50 (nM) | Selectivity vs. FGFR4 |

| FGFR4 | 1.9 | - |

| FGFR1 | >10,000 | >5260-fold |

| FGFR2 | >10,000 | >5260-fold |

| FGFR3 | >10,000 | >5260-fold |

| rat FGFR4 | >10,000 | >5260-fold |

| C552A FGFR4 | >10,000 | >5260-fold |

| Data sourced from MedchemExpress and other biochemical assays. researchgate.netmedchemexpress.com |

Interactive Data Table: Antiproliferative Activity of Roblitinib (FGF401) in HCC Cell Lines IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

| Cell Line | FGFR4 Expression | IC50 (nM) |

| HUH7 | High | 12 |

| Hep3B | High | 9 |

| JHH7 | High | 9 |

| HEPG2 | Low | >10,000 |

| JHH6 | Low | >10,000 |

| Data sourced from MedchemExpress. medchemexpress.com |

Molecular Mechanism of Action of Roblitinib Citrate

Detailed Inhibition of Fibroblast Growth Factor Receptor 4 Kinase Activity

Roblitinib (B610542) exerts its inhibitory effect by directly targeting the ATP-binding site within the kinase domain of the FGFR4 protein. nih.govresearchgate.net This targeted action prevents the phosphorylation of the receptor, which is the critical first step in the activation of downstream signaling cascades. The selectivity of Roblitinib for FGFR4 is noteworthy, with studies showing it to be over 1,000-fold more selective for FGFR4 compared to other kinases, including other members of the FGFR family (FGFR1, FGFR2, and FGFR3). selleckchem.comnih.gov

The high selectivity of Roblitinib is largely attributed to its unique interaction with a specific amino acid residue, Cysteine 552 (Cys552), located within the ATP-binding site of FGFR4. novartis.comnih.gov A kinome-wide sequence analysis revealed that this cysteine residue is poorly conserved across other protein kinases, making it a distinct target for selective inhibition. novartis.comnih.gov Cys552 is positioned two residues past the "gatekeeper" residue, a critical position for kinase inhibitor binding. novartis.com Roblitinib is designed with a 2-formylquinoline amide structure, where the aldehyde group specifically targets and interacts with the thiol group of Cys552. novartis.comnih.gov

Roblitinib binds to FGFR4 through a mechanism known as a reversible-covalent interaction. novartis.comnih.govdrughunter.com This mode of binding involves two steps: an initial, non-covalent binding to the active site, followed by the formation of a covalent bond. Specifically, the aldehyde functional group on the Roblitinib molecule reacts with the thiol group of the Cysteine 552 residue to form a hemithioacetal. novartis.comnih.gov Unlike irreversible covalent inhibitors that form a permanent bond, this hemithioacetal linkage is reversible, allowing for a dynamic interaction where the inhibitor can associate and dissociate from the target. This reversible nature provides a sustained but not permanent inhibition of the kinase.

| Feature | Description |

| Target | Fibroblast Growth Factor Receptor 4 (FGFR4) Kinase Domain |

| Binding Site | ATP-binding pocket |

| Key Interacting Residue | Cysteine 552 (Cys552) |

| Binding Mechanism | Reversible-Covalent |

| Chemical Interaction | Formation of a hemithioacetal between Roblitinib's aldehyde group and the thiol of Cys552 |

Downstream Cellular and Molecular Pathway Modulation

By inhibiting FGFR4 kinase activity, Roblitinib effectively blocks the entire downstream signaling cascade that relies on this receptor for activation. The FGF19-FGFR4 signaling axis, when activated, typically triggers pathways that promote cell proliferation, survival, and differentiation. cancer.gov Roblitinib's inhibition of this initial step leads to significant modulation of these cellular processes.

Upon activation by a ligand like FGF19, FGFR4 autophosphorylates and then phosphorylates key adaptor proteins, most notably FGFR Substrate 2α (FRS-2α). researchgate.netreactome.org Phosphorylated FRS-2α acts as a docking site for other proteins, such as GRB2, which in turn recruits SOS (Son of Sevenless) to activate the RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govcancerbiomed.orgfrontiersin.org This pathway is a central regulator of cell proliferation and survival. wikipedia.orgmdpi.com

Studies have demonstrated that treatment with Roblitinib (FGF401) leads to a marked suppression of FRS-2α and Erk1/2 phosphorylation in cancer models with high FGF19 expression. researchgate.net This confirms that Roblitinib's inhibition of FGFR4 successfully prevents the transmission of growth signals down the MAPK/ERK cascade.

The MAPK/ERK signaling pathway plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase, where DNA replication occurs. wikipedia.org By blocking this pathway, Roblitinib can halt the progression of the cell cycle. Research has shown that the antitumor effects of Roblitinib are associated with the downregulation of several key cell-cycle regulators. researchgate.net Inhibition of the signaling components that drive cell proliferation can lead to an arrest in the G1 phase of the cell cycle, preventing cells from dividing. nih.govmdpi.com Furthermore, a significant accumulation of cells in the sub-G1 phase is often indicative of apoptosis, or programmed cell death, suggesting that by halting proliferation, Roblitinib can trigger cellular death pathways in cancer cells. nih.govresearchgate.net

Beyond its effects on proliferation and the cell cycle, Roblitinib has been shown to induce a specific form of regulated cell death known as ferroptosis. researchgate.net Ferroptosis is an iron-dependent process characterized by the lethal accumulation of lipid-based reactive oxygen species (lipid ROS). nih.govyoutube.comyoutube.com In studies on anti-HER2 resistant breast cancer cells, treatment with Roblitinib led to a significant increase in lipid ROS. researchgate.net The cell death induced by Roblitinib in these models could be significantly rescued by co-treatment with specific ferroptosis inhibitors, such as ferrostatin-1 and liproxstatin-1, or the iron chelator deferoxamine, confirming that ferroptosis is a key mechanism of Roblitinib-induced cell death in this context. researchgate.net

| Downstream Effect | Mechanism |

| Signal Transduction | Inhibition of FRS-2α and ERK1/2 phosphorylation, blocking the MAPK/ERK pathway. researchgate.net |

| Cell Cycle | Downregulation of key cell-cycle regulators, leading to potential G1 and sub-G1 arrest. researchgate.net |

| Cellular Processes | Induction of ferroptosis, characterized by the accumulation of lipid ROS. researchgate.net |

Kinome-Wide Selectivity Profiling and Off-Target Considerations

Roblitinib citrate (B86180) is distinguished by its high potency and exceptional selectivity for Fibroblast Growth Factor Receptor 4 (FGFR4). selleckchem.comdrughunter.comdrughunter.commedchemexpress.com This specificity is largely attributed to its unique reversible-covalent mechanism of action, which targets a poorly conserved cysteine residue (Cys552) located in the ATP-binding site of FGFR4. novartis.comnih.govfigshare.com To comprehensively characterize its specificity and identify potential off-target interactions, Roblitinib has been subjected to extensive kinome-wide selectivity profiling.

In broad biochemical assays, Roblitinib demonstrates remarkable selectivity. One assessment against a panel of 65 kinases revealed at least a 1,000-fold greater selectivity for FGFR4 over other kinases. selleckchem.comselleckchem.com A more extensive kinome-wide scan, encompassing 456 different kinases, identified FGFR4 as the sole target of the compound. selleckchem.comselleckchem.com Further supporting this high degree of specificity, a KINOMEscan analysis showed that at a concentration of 3 µM, Roblitinib caused less than 35% displacement of reporter binding for the entire panel of 456 kinases, indicating a lack of significant off-target binding. chemicalprobes.org

The high selectivity of Roblitinib for FGFR4 over other kinases, including other members of the FGFR family, is a critical aspect of its molecular profile. This minimizes the potential for unintended biological effects that could arise from inhibiting other signaling pathways.

| Target | IC50 (nM) | Selectivity vs. FGFR4 |

|---|---|---|

| FGFR4 | 1.9 | - |

| FGFR1 | >10,000 | >5,263-fold |

| FGFR2 | >10,000 | >5,263-fold |

| FGFR3 | >10,000 | >5,263-fold |

| Aurora A | 5,600 | ~2,947-fold |

| MAPKAPK2 (MK2) | 9,400 | ~4,947-fold |

Data sourced from multiple biochemical assays. selleckchem.commedchemexpress.comchemicalprobes.org

Regarding off-target considerations, Roblitinib displays a profound selectivity against the other members of its own kinase family, with an IC50 value greater than 10 µM for FGFR1, FGFR2, and FGFR3. medchemexpress.comresearchgate.net The next most potently inhibited kinase identified in screenings is Aurora A, with an IC50 of 5.6 µM, representing a nearly 3,000-fold lower potency compared to its activity against FGFR4. chemicalprobes.org Among other kinases that also possess a cysteine residue near the gatekeeper position, only MAPKAPK2 (MK2) showed any measurable inhibition, with a weak biochemical IC50 of 9.4 µM. chemicalprobes.org Furthermore, in broader screening efforts against a panel of 138 other enzymes and receptors, Roblitinib exhibited no significant activity at a concentration of 10 µM, reinforcing its clean off-target profile. chemicalprobes.org

| Selectivity Screen Type | Number of Targets | Key Finding |

|---|---|---|

| Biochemical Kinase Panel | 65 | At least 1,000-fold selectivity for FGFR4. selleckchem.com |

| Kinome-Wide Scan | 456 | FGFR4 identified as the only significant target. selleckchem.com |

| KINOMEscan (Binding Displacement) | 456 | <35% reporter displacement for all targets at 3 µM. chemicalprobes.org |

| Enzyme and Receptor Panel | 138 | No appreciable activity observed at 10 µM. chemicalprobes.org |

In Vitro and in Vivo Preclinical Efficacy Studies of Roblitinib Citrate

Assessment of Cell Proliferation and Viability in Cultured Systems

Roblitinib's antiproliferative activity has been demonstrated in various cancer cell lines that express FGFR4. A key area of investigation has been hepatocellular carcinoma (HCC), where aberrant FGF19-FGFR4 signaling is a known oncogenic driver. nih.gov In vitro studies have shown that roblitinib (B610542) inhibits the growth of FGFR4-dependent HCC cell lines. nih.gov

Specifically, roblitinib has shown inhibitory effects on several HCC cell lines, including HuH-7, Hep3B, and JHH7. medchemexpress.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 12 nM for HuH-7 cells and 9 nM for both Hep3B and JHH7 cells. medchemexpress.com In contrast, cell lines with low or no FGFR4 expression, such as HEPG2 and JHH, were not significantly affected by roblitinib, with IC50 values greater than 10 µM. medchemexpress.com

The efficacy of roblitinib has also been assessed in rhabdomyosarcoma (RMS), another cancer type where FGFR4 alterations are observed. nih.govnih.gov The RMS559 cell line, which harbors an activating FGFR4 V550L mutation, has been a key model in these studies. nih.govnih.govcellosaurus.orgunil.ch Research has shown that RMS559 cells are dependent on mutant FGFR4 signaling for their oncogenic activity. nih.gov

| Cell Line | Cancer Type | FGFR4 Status | IC50 (nM) | Reference |

|---|---|---|---|---|

| HuH-7 | Hepatocellular Carcinoma | Expressing | 12 | medchemexpress.com |

| Hep3B | Hepatocellular Carcinoma | Expressing | 9 | medchemexpress.com |

| JHH7 | Hepatocellular Carcinoma | Expressing | 9 | medchemexpress.com |

| RMS559 | Rhabdomyosarcoma | V550L Mutation | Data not specified | nih.govnih.gov |

The antiproliferative effects of roblitinib in these cultured cell systems have been quantified using various standard laboratory techniques. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric assay for the determination of cell viability. dojindo.comabpbio.comabcam.com This method utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan (B1609692) dye. abpbio.com The amount of formazan produced is directly proportional to the number of living cells. abpbio.com The CCK-8 assay was used to assess the reduction in cell viability in BaF3 cells transfected with the FGFR4 V550L mutant after 72 hours of treatment with roblitinib. medchemexpress.com

Another common method employed is Methylene (B1212753) Blue staining. ncats.io In this assay, cells are fixed and then stained with a methylene blue solution. After washing, the dye is eluted and the optical density is measured to determine the relative number of surviving cells. ncats.io This technique was used to assess the effect of roblitinib on the proliferation of HuH-7 hepatocellular carcinoma cells after 72 hours of exposure to the compound. ncats.io

Efficacy Evaluation in Preclinical Animal Models

The in vivo efficacy of roblitinib has been evaluated in various preclinical animal models, primarily using xenografts, where human cancer cells are implanted into immunodeficient mice. herabiolabs.comdovepress.comlidebiotech.com Both subcutaneous and orthotopic xenograft models have been utilized. Subcutaneous models involve implanting tumor cells under the skin, which is a less complex procedure that allows for easy monitoring of tumor growth. herabiolabs.comdovepress.com Orthotopic models, on the other hand, involve implanting the tumor cells into the organ of origin, which is thought to better replicate the natural tumor microenvironment and metastatic behavior of human cancers. herabiolabs.comdovepress.comlidebiotech.com

In the context of HCC, roblitinib has demonstrated significant anti-tumor activity in xenograft models using cell lines such as Hep3B and HuH-7. medchemexpress.comlarvol.comtyra.bio In a Hep3B xenograft model, roblitinib was shown to control tumor growth to the level of stasis. medchemexpress.com Similarly, in a HuH-7 xenograft model, roblitinib demonstrated an 86% tumor growth inhibition (TGI). bioworld.com

Roblitinib has also shown promise in preclinical models of other cancers. In a xenograft mouse model of ovarian cancer, a selective inhibitor of FGFR4, such as roblitinib, was shown to improve the therapeutic efficacy of carboplatin (B1684641). larvol.comlarvol.com Furthermore, studies have suggested that roblitinib may have a role in treating trastuzumab-resistant HER2-positive breast cancer by inducing ferroptosis. larvol.comresearchgate.net

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered to be more clinically relevant models. dovepress.comnih.govamegroups.org Roblitinib has demonstrated robust, dose-dependent tumor regression or stasis in patient-derived HCC xenografts. nih.gov These models, which are positive for FGF19, FGFR4, and KLB, have shown remarkable anti-tumor activity in response to roblitinib. larvol.com

The efficacy of roblitinib has also been explored in PDX models of other cancers. In a gastric cancer PDX model driven by FGF19, roblitinib achieved a tumor growth inhibition of 56%. bioworld.com Additionally, preclinical studies using orthotopic patient-derived xenografts (O-PDXs) of rhabdomyosarcoma have been conducted to evaluate the anti-tumor activity of roblitinib. biorxiv.orgbiorxiv.org

The efficacy of roblitinib in these animal models is primarily assessed by measuring tumor growth inhibition (TGI) and tumor regression. TGI is a measure of the slowing of tumor growth, while tumor regression indicates a reduction in tumor size. figshare.comresearchgate.net

In preclinical studies, roblitinib has demonstrated significant TGI in various xenograft models. For instance, in a HuH-7 HCC xenograft model, roblitinib achieved a TGI of 86%. bioworld.com In a Hep3B xenograft model, a dose of 30 mg/kg of roblitinib resulted in the maximal level of inhibition of FGFR4-dependent tumor growth. medchemexpress.com At lower doses, it was able to control tumor growth to the point of stasis. medchemexpress.com

Furthermore, roblitinib has been shown to induce tumor regression in some models. In cell-line derived and patient-derived HCC xenografts, roblitinib robustly induced regression or stasis in a dose-dependent manner. nih.gov The combination of roblitinib with other agents has also shown promise, with a combination therapy leading to significant tumor regression in a JHH-7 xenograft model. tyra.bio

| Model Type | Cancer Type | Cell Line/PDX Model | Key Finding | Reference |

|---|---|---|---|---|

| Subcutaneous Xenograft | Hepatocellular Carcinoma | Hep3B | Controlled tumor growth to stasis | medchemexpress.com |

| Subcutaneous Xenograft | Hepatocellular Carcinoma | HuH-7 | 86% Tumor Growth Inhibition | bioworld.com |

| Patient-Derived Xenograft | Gastric Cancer | GA180 (FGF19-driven) | 56% Tumor Growth Inhibition | bioworld.com |

| Patient-Derived Xenograft | Hepatocellular Carcinoma | FGF19/FGFR4/KLB-positive | Robust tumor regression/stasis | nih.govlarvol.com |

| Orthotopic Patient-Derived Xenograft | Rhabdomyosarcoma | Not specified | Anti-tumor activity observed | biorxiv.orgbiorxiv.org |

Structural and Biophysical Characterization of Roblitinib Citrate Interactions

X-ray Crystallographic Analysis of FGFR4-Roblitinib Complex

X-ray crystallography has provided high-resolution, atomic-level insights into the binding mode of Roblitinib (B610542) within the FGFR4 kinase domain. rcsb.orgnovartis.com The crystal structures of the human FGFR4 kinase domain in complex with Roblitinib have been solved and are available in the Protein Data Bank (PDB) under accession codes such as 6YI8 and 6JPJ. rcsb.orgrcsb.orgenzymes.me.uk

These structural studies reveal that Roblitinib binds to the ATP-binding site of the FGFR4 kinase. nih.gov A key and defining feature of this interaction is the formation of a reversible-covalent bond. researchgate.net The aldehyde group on Roblitinib forms a hemithioacetal linkage with the sulfur atom of a unique and poorly conserved cysteine residue at position 552 (Cys552) of FGFR4. novartis.comnih.gov This specific cysteine is located in the hinge region of the kinase domain and is not present in the other members of the FGFR family (FGFR1, FGFR2, and FGFR3), which is a primary determinant of Roblitinib's remarkable selectivity. nih.govchemrxiv.orgnih.gov The formation of this covalent yet reversible bond contributes to the inhibitor's high potency and slow-off rate, with one study noting a residence time of 52 minutes. nih.gov

The crystallographic data from these complexes provide precise measurements of the structural parameters.

Table 1: Crystallographic Data for FGFR4-Roblitinib Complex

| PDB ID | Method | Resolution (Å) | R-Value Work | R-Value Free | Organism |

|---|---|---|---|---|---|

| 6YI8 | X-RAY DIFFRACTION | 2.13 | 0.196 | 0.231 | Homo sapiens |

| 6JPJ | X-RAY DIFFRACTION | 2.64 | 0.195 | 0.243 | Homo sapiens |

Computational Modeling and Molecular Dynamics Simulations in Ligand Binding

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in complementing experimental data and providing a dynamic picture of the Roblitinib-FGFR4 interaction. chemrxiv.orgnih.gov These approaches were vital during the discovery and optimization phase of Roblitinib, helping to rationalize the structure-activity relationships of a series of inhibitor candidates. novartis.com

Molecular docking studies were used to predict the binding pose of Roblitinib in the FGFR4 ATP-binding pocket, confirming that the inhibitor's aldehyde group is positioned correctly to interact with the Cys552 residue. researchgate.netchemrxiv.org

Following docking, MD simulations were performed to assess the stability of the FGFR4-Roblitinib complex over time. innovationforever.com These simulations analyze the physical movements of the atoms and molecules in the complex, providing insights into its dynamic behavior. Key parameters calculated from these simulations include the Root Mean Square Deviation (RMSD) of the ligand, which measures its stability within the binding pocket, and the radius of gyration (RoG), which indicates the compactness of the complex. innovationforever.com One study on a related compound in the FGFR4 pocket found a stable RMSD with an average of 0.208 nm and an average RoG of 2 nm, indicating a stable and compact complex. innovationforever.com

Furthermore, Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) calculations are often used to estimate the binding free energy of the ligand-protein complex. innovationforever.comnih.govnih.gov This calculation helps to quantify the strength of the interaction. For a potential FGFR4 inhibitor, a binding free energy of -22.73 kcal/mol was calculated, supporting a stable interaction with the receptor. innovationforever.com

Table 2: Representative Parameters from Molecular Dynamics Simulation Studies

| Parameter | Description | Typical Finding | Reference |

|---|---|---|---|

| Ligand RMSD | Measures the average deviation of the ligand from a reference position, indicating stability. | Low and stable values (e.g., ~0.2 nm) suggest the ligand remains bound in a consistent pose. | innovationforever.com |

| Radius of Gyration (RoG) | Measures the compactness of the protein-ligand complex. | Consistent values indicate the complex does not undergo major conformational changes. | innovationforever.com |

| Binding Free Energy (MM/PBSA) | Estimates the strength of the ligand-protein interaction. | Negative values (e.g., -22.73 kcal/mol) indicate favorable binding. | innovationforever.com |

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Nuclear Magnetic Resonance Spectroscopy, Surface Plasmon Resonance)

A suite of biophysical techniques has been employed to validate the structural and computational findings and to characterize the kinetic and thermodynamic properties of the Roblitinib-FGFR4 interaction.

Intact Protein Mass Spectrometry has been used to provide direct evidence of covalent bond formation. chemrxiv.orgnih.gov In these experiments, the FGFR4 protein is incubated with the inhibitor, and the resulting complex is analyzed. A mass shift corresponding to the molecular weight of the inhibitor confirms that a covalent adduct has been formed. chemrxiv.orgchemrxiv.org This technique was critical in verifying the proposed hemithioacetal linkage between Roblitinib and Cys552.

Surface Plasmon Resonance (SPR) is a powerful technique for measuring the real-time binding kinetics and affinity between a ligand and a target protein. nih.govnih.gov In the context of FGFR4 inhibitors, SPR is used to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. medchemexpress.comnih.gov While specific SPR values for Roblitinib are not detailed in the provided search results, this method is standard for characterizing the high affinity and slow dissociation (long residence time) that are hallmarks of effective covalent inhibitors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to confirm the structure of the inhibitor and to study its interaction with the target protein. nih.gov Techniques like Chemical Shift Perturbation (CSP) can map the binding site on the protein by monitoring changes in the chemical shifts of backbone amides upon ligand binding. While specific NMR studies on the Roblitinib-FGFR4 complex were not found in the search results, NMR is a valuable tool in drug discovery to confirm the mode of action and to study the solution-state dynamics of the interaction. nih.gov

Table 3: Biophysical Techniques for Characterizing Roblitinib-FGFR4 Interaction

| Technique | Purpose | Information Obtained |

|---|---|---|

| Intact Protein Mass Spectrometry | To confirm covalent bond formation. | Provides the molecular weight of the protein-inhibitor complex, verifying the covalent adduct. chemrxiv.orgchemrxiv.orgnih.gov |

| Surface Plasmon Resonance (SPR) | To measure binding kinetics and affinity. | Determines association (on-rate), dissociation (off-rate), and equilibrium constants (Kₑ). nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To study structural and dynamic aspects of the interaction in solution. | Confirms inhibitor structure and can map the binding interface on the protein. nih.gov |

Mechanisms of Acquired Resistance to Roblitinib Citrate in Preclinical Settings

Identification of Resistance Pathways and Molecular Alterations

A primary mechanism of acquired resistance to targeted kinase inhibitors is the development of secondary mutations within the kinase domain of the target protein, which can interfere with drug binding. In the context of FGFR4 inhibition, gatekeeper mutations are a well-documented source of resistance. nih.govnih.gov The gatekeeper residue, Valine 550 (V550) in FGFR4, is critical for controlling access to a hydrophobic pocket within the ATP-binding site. nih.govacs.orgucl.ac.uk Mutations at this site, such as V550L and V550M, have been shown to confer resistance to the FGFR4-specific inhibitor fisogatinib by creating steric hindrance that prevents the drug from binding effectively. nih.govnih.gov

While Roblitinib (B610542) is also a covalent FGFR4-specific inhibitor, preclinical data suggests that its efficacy can be compromised by such mutations. larvol.comresearchgate.net For instance, the development of next-generation reversible FGFR4/3 inhibitors like TYRA-430 was driven by the need to overcome the limitations of covalent inhibitors. In vitro models have shown that TYRA-430 maintains potent activity against known FGFR4 resistance mutations, in contrast to covalent inhibitors such as Roblitinib and fisogatinib. larvol.com This highlights the clinical challenge posed by the emergence of secondary FGFR4 kinase domain mutations.

| FGFR4 Mutation | Location | Effect on Inhibitor Binding | Reference |

| V550L | Gatekeeper Residue | Confers resistance to FGFR4-specific inhibitors by steric hindrance. | nih.govnih.govacs.org |

| V550M | Gatekeeper Residue | Confers resistance to FGFR4-specific inhibitors by steric hindrance. | nih.govnih.gov |

| N535K | Kinase Domain | Promotes FGFR4 autophosphorylation and has been shown to mediate resistance to nonselective tyrosine kinase inhibitors. | nih.gov |

Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to bypass the inhibited oncogenic driver. This phenomenon, known as bypass signaling, is a common mechanism of resistance to various tyrosine kinase inhibitors, including those targeting FGFR. nih.govcancerbiomed.orgoaepublish.com When FGFR4 is inhibited by Roblitinib, cells may compensate by upregulating other receptor tyrosine kinases (RTKs) or activating downstream signaling cascades to maintain proliferation and survival. oaepublish.comjcancer.org

Preclinical studies on FGFR inhibitors have identified several key bypass pathways:

PI3K-AKT Pathway: The phosphatidylinositol-3-kinase (PI3K)-AKT signaling pathway is a crucial downstream effector of many RTKs, including FGFR. cancerbiomed.orgnih.gov Secondary activation of the PI3K-AKT pathway is a classic mechanism for resistance to FGFR inhibitors. researchgate.net This can occur through various means, including the loss of the tumor suppressor PTEN or mutations in PI3K itself. jcancer.org The sustained activation of this pathway can render the inhibition of an upstream kinase like FGFR4 ineffective.

RAS-MAPK Pathway: The RAS-RAF-MEK-ERK (MAPK) pathway is another critical downstream cascade of FGFR signaling. cancerbiomed.org Constitutive activation of the MAPK pathway, for example through a secondary mutation in NRAS, has been shown to mediate resistance to FGFR inhibitors in preclinical models. oaepublish.com

Other RTK Activation: Resistance can also be mediated by the activation of other RTKs that can then signal through the same downstream pathways. For example, activation of MET has been identified as a factor contributing to resistance against FGFR-targeted therapies, often through the activation of the PI3K/AKT pathway. oaepublish.comnih.gov Similarly, increased signaling through ERBB family receptors or the Ephrin 3B (Eph3B) receptor has been associated with acquired resistance to FGFR inhibitors in various cancer cell lines. oaepublish.com

While these mechanisms have been broadly described for FGFR inhibitors, they represent highly probable routes of resistance to Roblitinib specifically.

The expression levels of certain proteins can significantly influence a tumor's response to therapy. In ovarian cancer, the sortilin-related receptor 1 (SORL1) has been identified as a key player in promoting chemoresistance. researchgate.netnih.gov A study investigating the transcriptomic profiles of primary and recurrent ovarian cancers found that SORL1 was upregulated in recurrent, chemoresistant tumors. researchgate.netnih.gov

The research demonstrated that SORL1 enhances chemoresistance to carboplatin (B1684641) by regulating the stability of both the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor 4 (FGFR4). researchgate.netnih.gov This finding directly implicates the SORL1/FGFR4 axis in treatment failure. Importantly, the study showed that the use of a selective FGFR4 inhibitor, namely Roblitinib (FGF401), improved the therapeutic efficacy of carboplatin in a xenograft mouse model of ovarian cancer. researchgate.netnih.gov This suggests that in tumors with high SORL1 expression, targeting the stabilized FGFR4 with Roblitinib can help overcome resistance to standard chemotherapy.

Preclinical Strategies to Circumvent Resistance

Overcoming acquired resistance to Roblitinib requires strategies that can either target the resistance mechanism directly or preempt its development. Preclinical research has explored several promising avenues:

Next-Generation Inhibitors: One of the most direct approaches is the development of new inhibitors designed to be effective against known resistance mutations. As mentioned, compounds like TYRA-430 are being developed as reversible FGFR4/3 inhibitors with potent activity against FGFR4 gatekeeper mutations that confer resistance to covalent inhibitors like Roblitinib. larvol.com Similarly, pan-FGFR inhibitors such as LY2874455, which bind to the kinase in a different manner that avoids steric clashes with mutated gatekeeper residues, have shown an ability to overcome this form of resistance. ucl.ac.ukresearchgate.net

Combination Therapies: Combining Roblitinib with other therapeutic agents is a key strategy to tackle resistance, particularly that which arises from bypass pathway activation.

Targeting Bypass Pathways: Combining an FGFR inhibitor with an inhibitor of a reactivated downstream pathway, such as a PI3K or MET inhibitor, is a rational approach to block this escape mechanism. nih.govmdpi.com For instance, studies have shown that co-targeting the FGFR and PI3K/AKT/mTOR pathways can produce synergistic anti-tumor responses. nih.gov

Combination with Other Targeted Therapies: In certain contexts, combining Roblitinib with other targeted agents has shown promise. In models of HER2-overexpressing breast cancer that are resistant to trastuzumab, the addition of Roblitinib (FGF401) has been suggested as a potential strategy, as FGFR4 overexpression may play a role in this resistance. larvol.com

Combination with Chemotherapy: As demonstrated in the case of ovarian cancer, combining Roblitinib with standard chemotherapy agents like carboplatin can be effective, particularly in tumors where a specific protein like SORL1 drives chemoresistance via the FGFR4 pathway. researchgate.netnih.gov

| Strategy | Description | Example | Reference |

| Next-Generation Inhibitors | Development of new drugs that can inhibit FGFR4 even in the presence of resistance mutations. | TYRA-430 (a reversible inhibitor active against gatekeeper mutations). | larvol.com |

| Combination Therapy (Bypass Pathways) | Co-administration of Roblitinib with inhibitors of key survival pathways that become activated upon FGFR4 inhibition. | Combining an FGFR inhibitor with a PI3K, AKT, or MET inhibitor. | nih.govresearchgate.netmdpi.com |

| Combination Therapy (Other Targeted Agents) | Using Roblitinib to overcome resistance to other targeted therapies. | Combining Roblitinib (FGF401) with trastuzumab in trastuzumab-resistant breast cancer. | larvol.com |

| Combination Therapy (Chemotherapy) | Using Roblitinib to re-sensitize tumors to conventional chemotherapy. | Combining Roblitinib (FGF401) with carboplatin in SORL1-overexpressing ovarian cancer. | researchgate.netnih.gov |

Preclinical Investigations of Roblitinib Citrate in Combination Therapies

Theoretical Framework for Rational Combination Design

The foundational principle for combining Roblitinib (B610542) citrate (B86180) with other therapeutic agents in preclinical settings is rooted in the multifaceted nature of cancer cell growth, survival, and resistance. Cancer progression often involves the dysregulation of multiple signaling pathways. nih.gov Targeting a single pathway with a monotherapy can be effective initially, but tumors frequently develop resistance by activating compensatory signaling cascades. nih.gov Roblitinib citrate is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase whose signaling pathway is a known oncogenic driver in certain cancers, particularly hepatocellular carcinoma and some solid tumors with aberrant FGF19 expression. nih.govnih.gov

The rationale for combination therapies involving this compound is to create a multi-pronged attack on tumor cells. This strategy aims to:

Overcome or Prevent Resistance: By simultaneously blocking the primary FGFR4 pathway and a secondary or compensatory pathway, the combination can preemptively counter the tumor's ability to adapt and survive. A key example is in HER2-positive breast cancer, where acquired resistance to HER2-targeted therapies can be linked to the upregulation of FGFR4. Combining Roblitinib with a HER2 inhibitor targets both the primary oncogenic driver and the escape mechanism. larvol.com

Achieve Synergistic Efficacy: Co-targeting distinct but crucial cellular processes can lead to a therapeutic effect that is greater than the sum of the individual agents. For instance, combining Roblitinib's targeted inhibition of a specific signaling pathway with the broad cytotoxic effects of chemotherapy can enhance tumor cell killing. mdpi.com

Enhance Chemoresponse: In some cancers, FGFR4 signaling contributes to chemoresistance. Inhibition of this pathway by Roblitinib can re-sensitize resistant tumor cells to conventional chemotherapeutic agents. larvol.commdpi.com Preclinical evidence in ovarian cancer models suggests that targeting the SORL1/FGFR4 pathway can improve the therapeutic efficacy of carboplatin (B1684641). larvol.comlarvol.com

Modulate the Tumor Microenvironment: Combining FGFR4 inhibition with immunotherapy aims to alter the tumor microenvironment to be more susceptible to an immune attack. Preclinical studies suggest that inhibiting oncogenic pathways like FGF19-FGFR4 can be combined with immune checkpoint inhibitors to enhance anti-tumor immune responses. frontiersin.orgnih.gov

These strategies are investigated in preclinical models to establish a strong biological basis for synergy and to identify the most effective combinations and tumor types that are likely to respond before advancing to clinical trials. srce.hr

Synergistic Effects with Conventional Therapeutic Agents

Co-targeting with Chemotherapeutics (e.g., Carboplatin, Irinotecan (B1672180), Vincristine (B1662923), Tigecycline)

Preclinical research has explored the potential of this compound to enhance the efficacy of conventional chemotherapy by targeting pathways that contribute to resistance and survival.

Carboplatin: In preclinical xenograft models of ovarian cancer, the combination of the FGFR4 inhibitor Roblitinib (FGF401) with Carboplatin has been shown to improve therapeutic efficacy. larvol.commdpi.com Studies indicate that the upregulation of Sortilin-related receptor 1 (SORL1) can promote carboplatin resistance by stabilizing FGFR4. Targeting this axis with Roblitinib can therefore enhance the chemoresponse in recurrent or resistant ovarian cancer. larvol.commdpi.comlarvol.com

Tigecycline, Vincristine, and Irinotecan: Preclinical studies in pediatric rhabdomyosarcoma (RMS), particularly the aggressive alveolar rhabdomyosarcoma (ARMS) subtype driven by PAX fusion proteins, have identified FGFR4 as an actionable target. biorxiv.orgbiorxiv.org In these models, researchers have investigated Roblitinib in combination with several chemotherapeutic agents. A preclinical phase II study using orthotopic patient-derived xenografts (O-PDX) of RMS demonstrated that the combined administration of Roblitinib and Tigecycline significantly inhibited tumor cell growth, viability, and mitochondrial metabolism. biorxiv.org This combination therapy offered significant survival benefits in mice with PAX3-fusion tumors. biorxiv.org The same preclinical platform also tested combinations with Vincristine and Irinotecan. biorxiv.org While another pan-FGFR inhibitor, futibatinib, showed synergistic effects with irinotecan and vincristine in vitro against RMS cell lines, the benefit in xenograft models was limited. nih.govdntb.gov.uaresearchgate.net However, the study on Roblitinib and Tigecycline in O-PDX models showed more promising in vivo outcomes, particularly for specific fusion-positive subtypes. biorxiv.orgbiorxiv.org

| Chemotherapeutic Agent | Cancer Model | Key Preclinical Finding | Reference |

|---|---|---|---|

| Carboplatin | Ovarian Cancer (Xenograft) | Roblitinib improves the therapeutic efficacy of carboplatin by targeting the SORL1/FGFR4 chemoresistance pathway. | larvol.commdpi.comlarvol.com |

| Tigecycline | Rhabdomyosarcoma (O-PDX) | Combined administration with Roblitinib significantly inhibited tumor growth, viability, and mitochondrial metabolism, leading to survival benefits. | biorxiv.orgbiorxiv.org |

| Vincristine | Rhabdomyosarcoma (O-PDX) | Tested in preclinical trial platforms alongside Roblitinib. | biorxiv.org |

| Irinotecan | Rhabdomyosarcoma (O-PDX) | Tested in preclinical trial platforms alongside Roblitinib. | biorxiv.org |

Combinations with Targeted Therapies (e.g., HER2-directed agents like Trastuzumab)

A significant area of preclinical investigation involves combining this compound with other targeted agents to overcome resistance. The combination with HER2-directed therapies is a prime example.

In human epidermal growth factor receptor 2 (HER2)-positive breast cancer, a subset of patients develops resistance to anti-HER2 therapies like Trastuzumab. larvol.com Preclinical research has identified that overexpression of FGFR4 is a potential mechanism for this resistance. larvol.comlarvol.com Studies have shown that combining Roblitinib (FGF401) with Trastuzumab may be a new and effective treatment strategy for patients with Trastuzumab-resistant breast cancer. larvol.comlarvol.com

The proposed mechanisms for this synergy include:

Induction of Ferroptosis: Roblitinib has been shown to induce ferroptosis, a form of iron-dependent cell death, in Trastuzumab-resistant HER2-positive breast cancer cells by reducing FGFR4 expression. This action increases the cells' vulnerability to HER2-targeted agents. larvol.com

Disruption of Protein Complexes: In Trastuzumab-resistant cells, a protein complex between HER2 and FGFR4 can form. Roblitinib treatment can block the formation and nuclear translocation of this complex, thereby restoring sensitivity to the anti-HER2 therapy. larvol.com

These findings from cell line and patient-derived xenograft models provide a strong rationale for the clinical evaluation of this combination therapy. larvol.com

| Targeted Agent | Cancer Model | Key Preclinical Finding | Reference |

|---|---|---|---|

| Trastuzumab | HER2+ Breast Cancer (Trastuzumab-Resistant) | Roblitinib restores sensitivity to Trastuzumab by inducing ferroptosis and blocking the HER2/FGFR4 protein complex. | larvol.comlarvol.com |

Exploration of Immunomodulatory Combinations in Preclinical Models

The interplay between oncogenic signaling pathways and the tumor immune microenvironment has opened a new frontier for combination therapies. Preclinical studies have explored combining this compound with immunomodulatory agents to leverage a dual attack on cancer cells, directly through kinase inhibition and indirectly by enhancing the host immune response.

Inhibition of the FGF19-FGFR4 signaling pathway has been shown to have anti-tumor activity in preclinical models. nih.gov This has led to the investigation of combining Roblitinib with immune checkpoint inhibitors. The rationale is that inhibiting this key oncogenic driver may reduce tumor-mediated immune suppression and make the cancer more visible and susceptible to an anti-PD-1/PD-L1-mediated immune attack.

Key preclinical and early clinical findings include:

A study combining an angiogenesis inhibitor, Roblitinib (FGF401), with J80A-PE24, an antibody-drug conjugate targeting GPC3 for immunotherapy in liver cancer, demonstrated an additive effect that led to dramatic tumor shrinkage. larvol.com

Preclinical rationale supported the clinical investigation of Roblitinib in combination with the anti-PD-1 antibody Spartalizumab. nih.govfrontiersin.orgresearchgate.net A first-in-human phase I/II study showed that the combination was safe and demonstrated preliminary clinical efficacy in patients with FGFR4/KLB-positive tumors, including hepatocellular carcinoma. nih.govsrce.hrresearchgate.net

Similarly, a phase 1 dose-escalation study was initiated to evaluate Roblitinib in combination with Pembrolizumab in patients with advanced solid tumors, based on the strong preclinical premise of combining targeted therapy with immune checkpoint blockade. nih.govlarvol.com

These studies highlight the potential of Roblitinib not only to inhibit tumor growth directly but also to act as a sensitizer (B1316253) for immunotherapies, a concept strongly supported by preclinical evidence that has transitioned into clinical investigation. frontiersin.orgnih.gov

Advanced Research Methodologies for Studying Roblitinib Citrate

In Vitro Cell Culture Models: Beyond 2D

Traditional two-dimensional (2D) cell cultures, while foundational, offer limited insight into the intricate cellular interactions and microenvironments of tumors. novusbio.comnih.gov To bridge this gap, advanced three-dimensional (3D) and co-culture systems are increasingly employed in Roblitinib (B610542) citrate (B86180) research.

Advanced 3D Systems (e.g., Spheroids, Organoids)

Three-dimensional cell culture models, such as spheroids and organoids, more accurately replicate the in vivo environment compared to standard 2D cultures. novusbio.commdpi.comibidi.com Spheroids are self-assembled spherical cell aggregates, while organoids are more complex structures derived from stem cells that can self-organize and differentiate to mimic the structure and function of an organ. novusbio.commdpi.com These models are invaluable for studying the tumor microenvironment and assessing drug efficacy. mdpi.comnih.gov The use of specialized culture vessels with cell-repellent surfaces is crucial for the formation of these 3D structures. gbo.com

The development of tumor spheroids can be achieved through various methods, including the use of ultra-low attachment plates or magnetic 3D cell culture, where cells are magnetized and aggregated using magnetic forces. novusbio.comgbo.com These models allow for the investigation of cell-cell interactions, nutrient and oxygen gradients, and drug penetration in a manner that is more representative of a solid tumor. mdpi.com

Co-culture Systems for Microenvironment Simulation

The tumor microenvironment (TME) is a complex ecosystem composed of cancer cells and various stromal cells, including fibroblasts, endothelial cells, and immune cells, all embedded within an extracellular matrix (ECM). nih.govmdpi.comfrontiersin.org Co-culture systems are designed to model the critical interactions between these different cell types, which are known to influence tumor progression and therapeutic response. mdpi.comfrontiersin.org

These systems can be broadly categorized into direct and indirect contact models. mednexus.org In direct co-culture, different cell types are grown together, allowing for direct cell-to-cell communication. Indirect co-culture physically separates the cell populations, enabling the study of communication via secreted factors. mednexus.org For instance, co-culturing tumor spheroids with fibroblasts in a collagen matrix has been shown to mimic the reciprocal activation observed in a solid tumor microenvironment, affecting tumor growth, ECM expression, and drug sensitivity. mdpi.complos.org

Contemporary Animal Model Design and Implementation for Efficacy and Pharmacodynamics

Animal models, particularly xenografts, remain a cornerstone for evaluating the in vivo efficacy and pharmacodynamics of anti-cancer agents like Roblitinib citrate. larvol.comselleckchem.com In these models, human tumor cells are implanted into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a living organism. glpbio.comnih.gov

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered highly valuable as they better retain the heterogeneity and characteristics of the original human tumor. larvol.com Studies using xenograft models have demonstrated that this compound exhibits a dose-dependent inhibition of tumor growth. medchemexpress.comselleckchem.com These models are also crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship, which links drug exposure to its pharmacological effect. selleckchem.comselleckchem.comnih.gov For Roblitinib, a consistent PK/PD relationship has been observed with the inhibition of phospho-FGFR4 levels in the tumor. selleckchem.comselleckchem.com

| Animal Model | Cell Line/Tumor Type | Key Findings | Reference |

|---|---|---|---|

| Male Wistar Hannover rats | Hep3B xenograft | Demonstrated maximal inhibition of FGFR4-dependent tumor growth. | medchemexpress.com |

| Male mice (C57BL/6) | Not specified | Established pharmacokinetic parameters (T1/2, CL, Vss). | medchemexpress.com |

| Female BALB/c nude mice | Trastuzumab-resistant breast cancer cells | Showed decreased tumor volume with Roblitinib treatment. | glpbio.com |

| Mice | HCC tumor xenografts and PDX models (FGF19, FGFR4, and KLB positive) | Showed remarkable anti-tumor activity. | selleckchem.comlarvol.com |

| Mice | RMS559 xenograft (rhabdomyosarcoma) | Effective at delaying tumor progression. | researchgate.net |

High-Throughput Molecular and Cellular Assays

To elucidate the specific molecular mechanisms of this compound, a variety of high-throughput assays are utilized. These assays allow for the rapid and quantitative assessment of the drug's effects on key cellular processes.

Kinase Activity and Phosphorylation Assays

Biochemical assays are fundamental to confirming the potency and selectivity of kinase inhibitors. For this compound, these assays have shown it to be a highly selective and potent inhibitor of FGFR4, with an IC50 (half-maximal inhibitory concentration) in the low nanomolar range. medchemexpress.comselleckchem.comresearchgate.netselleckchem.combiocompare.com Kinome-wide scans have further confirmed that FGFR4 is the primary target of Roblitinib. selleckchem.comselleckchem.com

Phosphorylation assays are critical for demonstrating the on-target activity of Roblitinib within cells. These assays measure the phosphorylation status of FGFR4 and its downstream signaling proteins. Studies have shown that Roblitinib effectively inhibits the tyrosine phosphorylation of FGFR4 in a concentration-dependent manner, correlating with the inhibition of cell proliferation. glpbio.com

Cell Cycle and Apoptosis Analysis

The impact of this compound on cell fate is often investigated through cell cycle and apoptosis assays. nih.gov Cell cycle analysis, which can be performed using techniques like flow cytometry with specific DNA staining, determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). lubio.ch Studies have shown that Roblitinib can reduce the percentage of replicative cells. nih.gov

Genomic and Transcriptomic Profiling (e.g., RNA-seq, ChIP-seq)

Genomic and transcriptomic profiling are powerful tools for understanding the broad cellular impact of a drug. Techniques like RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) offer a detailed view of how this compound can alter gene expression and protein-DNA interactions.

RNA-seq provides a comprehensive snapshot of the transcriptome, the complete set of RNA transcripts in a cell. lexogen.com This allows researchers to quantify changes in gene expression in response to Roblitinib treatment. For instance, studies on pediatric rhabdomyosarcoma have utilized RNA-seq to compare the transcriptomic profiles of tumors with normal muscle cells, identifying gene networks that are deregulated. biorxiv.org In the context of Roblitinib, RNA-seq can reveal the downstream effects of FGFR4 inhibition, identifying which genes and pathways are modulated by the compound. lexogen.combiorxiv.org This can help to understand not only the direct consequences of target inhibition but also potential off-target effects and mechanisms of resistance. mdpi.com For example, transcriptomic analysis can uncover shifts in gene expression that indicate the activation of alternative signaling pathways, providing a more complete picture of the drug's impact than genomic profiling alone. mdpi.com

ChIP-seq, on the other hand, is used to identify the binding sites of DNA-associated proteins. biorxiv.org In the study of Roblitinib, this technique could be used to investigate how the inhibition of FGFR4 signaling might indirectly alter the landscape of transcription factor binding across the genome. For example, research on PAX fusion proteins in rhabdomyosarcoma used ChIP-seq to define the genomic binding sites of these oncogenic transcription factors. biorxiv.org While not directly studying Roblitinib, this demonstrates the power of ChIP-seq to map the regulatory networks that could be influenced by such an inhibitor. By integrating ChIP-seq data with RNA-seq data, researchers can build a more complete model of the gene regulatory networks affected by Roblitinib. biorxiv.org

Table 1: Application of Genomic and Transcriptomic Profiling in Kinase Inhibitor Research

| Methodology | Application | Insights Gained |

|---|---|---|

| RNA-seq | Quantifies gene expression changes in response to inhibitor treatment. lexogen.com | Identifies downstream signaling pathways affected, potential off-target effects, and mechanisms of drug resistance. mdpi.com |

| ChIP-seq | Maps the genomic binding sites of transcription factors and other DNA-associated proteins. biorxiv.org | Reveals how inhibitor-induced changes in signaling pathways can alter gene regulatory networks. biorxiv.org |

| Integrative Analysis | Combines RNA-seq and ChIP-seq data. biorxiv.org | Provides a comprehensive understanding of the transcriptional and regulatory impact of the inhibitor. biorxiv.org |

Integrative Structural Biology and Biophysical Characterization Techniques

Understanding the precise molecular interactions between a drug and its target is fundamental to drug development. Integrative structural biology and biophysical characterization techniques are essential for elucidating the binding mode and conformational changes associated with this compound.

A key feature of Roblitinib is its reversible-covalent interaction with a specific cysteine residue (Cys552) in the ATP-binding site of FGFR4. nih.gov The discovery and optimization of Roblitinib relied heavily on structural biology and biophysical methods. nih.gov Techniques such as X-ray crystallography would be instrumental in visualizing the precise binding mode of Roblitinib within the FGFR4 kinase domain. This structural information is critical for understanding the basis of its selectivity and potency.

Biophysical techniques are used to characterize the binding affinity and kinetics of the drug-target interaction. Methods like isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can provide thermodynamic and stability profiles of the interaction. biocompare.comamericanpharmaceuticalreview.com For example, fluorescence-based biosensors have been used to study the binding of other kinase inhibitors, like foretinib, revealing details about their binding modes and the conformational changes they induce in the kinase. acs.org Such techniques could be applied to Roblitinib to quantify its binding affinity for FGFR4 and to understand how this interaction affects the conformational state of the receptor. acs.orgacs.org

Table 2: Biophysical Techniques for Characterizing Drug-Target Interactions

| Technique | Principle | Information Obtained |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a crystalline form of the protein-ligand complex. | High-resolution 3D structure of the binding site and inhibitor conformation. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. biocompare.com | Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy). |

| Differential Scanning Calorimetry (DSC) | Measures the change in heat capacity of a protein as it unfolds. americanpharmaceuticalreview.com | Information on protein stability and how it is affected by ligand binding. |

| Fluorescence Spectroscopy | Measures changes in the fluorescence properties of a protein or a probe upon ligand binding. acs.org | Binding affinity, conformational changes, and binding kinetics. acs.org |

| Small-Angle X-ray Scattering (SAXS) | Measures the scattering of X-rays by molecules in solution. malvernpanalytical.com | Information on the size, shape, and conformational changes of the protein-ligand complex in solution. malvernpanalytical.com |

Future Directions and Emerging Research Frontiers for Roblitinib Citrate

In-depth Characterization of Intrinsic and Acquired Resistance Mechanisms

A primary obstacle in the clinical application of kinase inhibitors is the development of resistance. aacrjournals.orgnih.gov Research into Roblitinib (B610542) citrate (B86180) and other FGFR4 inhibitors has identified several mechanisms through which cancer cells can evade the drug's effects. These can be broadly categorized as intrinsic (pre-existing) or acquired (developing during treatment).

On-Target Mutations: One of the most direct mechanisms of acquired resistance involves mutations within the FGFR4 kinase domain itself. frontiersin.orgaacrjournals.org Studies have identified mutations in the gatekeeper residue (V550L/M) and the hinge-1 residue of FGFR4 in patients who developed resistance to the FGFR4 inhibitor fisogatinib (BLU-554). aacrjournals.orgucl.ac.uk These mutations can prevent the drug from binding effectively to its target. frontiersin.orgucl.ac.uk Preclinical studies have shown that such gatekeeper mutations can confer resistance to first-generation FGFR inhibitors. pnas.orgnih.gov

Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependence on FGFR4. A significant finding is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a mechanism of both intrinsic and acquired resistance to FGFR4 inhibition in hepatocellular carcinoma (HCC). aacrjournals.orgnih.gov Activation of EGFR and its downstream components, the MAPK and AKT signaling pathways, can restore tumor cell proliferation despite the presence of an FGFR4 inhibitor. aacrjournals.orgnih.gov Preclinical models have shown that combining an FGFR4 inhibitor with an EGFR inhibitor can overcome this resistance. aacrjournals.orgnih.gov

Other Resistance Mechanisms:

Activation of other Receptor Tyrosine Kinases (RTKs): Besides EGFR, other RTKs may contribute to acquired resistance. larvol.com

Epithelial to Mesenchymal Transition (EMT): This process has been identified as a potential mechanism of acquired resistance to FGFR inhibitors. oaepublish.com

Alterations in Downstream Signaling: Activation of pathways like PI3K/AKT and MAPK through mechanisms independent of FGFR4 can also lead to resistance. frontiersin.orgmdpi.com

| Mechanism Type | Specific Mechanism | Key Molecules Involved | Supporting Evidence |

|---|---|---|---|

| On-Target | Gatekeeper Mutations | FGFR4 (V550L/M) | Clinical data from patients treated with fisogatinib. aacrjournals.org Preclinical models showing resistance to first-generation inhibitors. pnas.orgnih.gov |

| Hinge-1 Residue Mutations | FGFR4 | Identified in patients with acquired resistance. aacrjournals.org | |

| Bypass Signaling | EGFR Pathway Activation | EGFR, MAPK, AKT | Preclinical studies in HCC cell lines and xenograft models. aacrjournals.orgnih.gov Genomic analysis of patient samples. nih.gov |

| Activation of Other RTKs | Various RTKs | Observed in resistant cell lines. larvol.com | |

| Other | Epithelial to Mesenchymal Transition (EMT) | - | Identified in preclinical studies of FGFR inhibitors. oaepublish.com |

| Downstream Pathway Activation | PI3K/AKT, MAPK | General mechanism of resistance to kinase inhibitors. frontiersin.orgmdpi.com |

Predictive Biomarker Discovery and Validation in Preclinical Models

To improve the clinical efficacy of Roblitinib citrate, it is crucial to identify patients who are most likely to respond to treatment. This has led to a significant research effort in discovering and validating predictive biomarkers.

FGF19 Expression: The ligand for FGFR4, FGF19, has emerged as a key predictive biomarker. ascopubs.org Preclinical and clinical studies have consistently shown that patients with tumors overexpressing FGF19 are more likely to respond to FGFR4 inhibitors. aacrjournals.orgascopubs.orgnih.gov However, not all FGF19-positive patients respond to therapy, indicating the need for more refined biomarker strategies. ascopubs.org

FGFR4 and β-Klotho Expression: The presence of both the FGFR4 receptor and its co-receptor, β-Klotho (KLB), is essential for FGF19-mediated signaling. nih.govnih.gov Therefore, assessing the expression levels of both FGFR4 and KLB, in addition to FGF19, could provide a more accurate prediction of treatment response.

Genomic and Transcriptomic Markers:

FGF19 Gene Amplification: In some cases, overexpression of FGF19 is driven by the amplification of its gene located on chromosome 11q13.3. ascopubs.org

FGFR4 Mutations: While some FGFR4 mutations confer resistance, others may predict sensitivity to specific inhibitors. nih.gov

RNA Expression Levels: Studies suggest that high levels of FGFR1 mRNA may be more indicative of a response to tyrosine kinase inhibitors than gene amplification alone in certain cancers. oncotarget.com This highlights the potential of using transcriptomic data for patient selection. whiterose.ac.uk

Downstream Transcript Biomarkers: Research has identified downstream transcripts of the FGFR signaling pathway, such as DUSP6, ETV5, and YPEL2, that are modulated in response to FGFR inhibition and could serve as pharmacodynamic biomarkers. whiterose.ac.uk

Imaging Biomarkers: 18F-FDG PET imaging has been explored as a non-invasive method to assess the therapeutic response to FGFR inhibition. thno.org A reduction in 18F-FDG uptake following treatment may correlate with a positive response. thno.org

| Biomarker Type | Specific Biomarker | Rationale | Validation Status |

|---|---|---|---|

| Protein Expression | FGF19 | Ligand for FGFR4; its presence suggests an active signaling pathway. ascopubs.org | Preclinically and clinically evaluated, but with limitations. aacrjournals.orgascopubs.orgnih.gov |

| FGFR4 | The direct target of this compound. nih.gov | Co-expression with FGF19 is often considered. nih.gov | |

| β-Klotho (KLB) | Essential co-receptor for FGF19-FGFR4 binding. nih.govnih.gov | Evaluated in preclinical and early clinical studies. nih.gov | |

| Genomic Alterations | FGF19 Gene Amplification | A mechanism for FGF19 overexpression. ascopubs.org | Investigated in HCC patient samples. ascopubs.org |

| FGFR4 Activating Mutations | May drive tumor dependence on the FGFR4 pathway. nih.gov | Identified in specific cancer subtypes like rhabdomyosarcoma. nih.gov | |

| Transcriptomic Markers | FGFR mRNA levels | May better reflect active signaling than gene copy number. oncotarget.com | Preclinical evidence in various cancer models. oncotarget.com |

| Downstream Transcript Signatures (e.g., DUSP6, ETV5) | Reflect pathway modulation in response to the drug. whiterose.ac.uk | Validated in in-vitro and in-vivo models. whiterose.ac.uk | |

| Imaging | 18F-FDG PET | Non-invasive assessment of metabolic response to treatment. thno.org | Preclinical evaluation in various cancer cell lines. thno.org |

Identification of Novel Therapeutic Niches and Indications through Preclinical Studies

While the primary focus for FGFR4 inhibitors has been hepatocellular carcinoma (HCC), preclinical research is uncovering potential new applications for this compound and similar compounds in other cancers where the FGF19-FGFR4 signaling pathway is active.